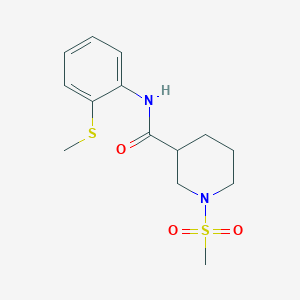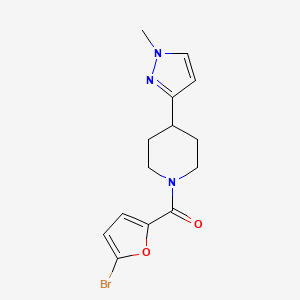![molecular formula C27H23NO2S B2473833 4-[(E)-2-(2-ethoxyphenyl)ethenyl]-6-phenoxy-2,3-dihydrothieno[3,2-c]quinoline CAS No. 866133-83-7](/img/structure/B2473833.png)
4-[(E)-2-(2-ethoxyphenyl)ethenyl]-6-phenoxy-2,3-dihydrothieno[3,2-c]quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(E)-2-(2-ethoxyphenyl)ethenyl]-6-phenoxy-2,3-dihydrothieno[3,2-c]quinoline (4-EPE-6-P-2,3-DHTQ) is an organic compound synthesized from various aromatic and heterocyclic compounds. It is a member of the thienoquinoline family and is used in scientific research to investigate its biochemical and physiological effects. It has been used in laboratory experiments to study its mechanism of action and to explore its potential applications.
Wissenschaftliche Forschungsanwendungen
Optical and Structural Properties
Studies have focused on the structural and optical properties of quinoline derivatives similar to the compound . For instance, the structural and optical characteristics of quinoline derivatives thin films were examined, revealing that these compounds in powder form are polycrystalline and become nanocrystallites dispersed in an amorphous matrix upon thermal deposition. The optical properties, including absorption parameters like molar extinction coefficient, oscillator strength, and electric dipole strength, were determined based on spectrophotometric measurements. These compounds demonstrate potential applications in photonic and optoelectronic devices due to their unique optical properties (Zeyada et al., 2016).
Antimycobacterial Activity
A series of dihydrothieno[3,2-b]quinolines were synthesized and evaluated for their in vitro antimycobacterial activity against Mycobacterium tuberculosis. The study found significant activity, indicating that these compounds could be potential candidates for tuberculosis treatment, further demonstrating the diversity of applications for quinoline derivatives in medicinal chemistry (Balamurugan et al., 2010).
Nonlinear Optical (NLO) Properties
Quinoline and its derivatives are also explored for their nonlinear optical research potential. A study involving the synthesis and characterization of novel arylated quinolines showed that these compounds exhibit significant NLO properties, indicating their potential applications in technology-related fields. The study highlighted the chemical stability, electron-donating capability, and excellent NLO characteristics of these compounds (Khalid et al., 2019).
Dielectric Properties
The influence of substitution groups on the dielectric properties of quinoline derivatives was investigated, revealing that these compounds exhibit interesting dielectrical behaviors. Parameters such as barrier height, density of charges, and hopping distance were determined, showing the potential of these materials in electronic and optoelectronic applications (Zeyada et al., 2016).
Photovoltaic Properties
Quinoline derivatives have been studied for their potential in photovoltaic applications. The research focused on the electrical properties of specific quinoline derivative films, demonstrating their capability in photodiode fabrication due to their photovoltaic properties. This indicates their potential use in solar energy conversion and photodetector devices (Zeyada et al., 2016).
Eigenschaften
IUPAC Name |
4-[(E)-2-(2-ethoxyphenyl)ethenyl]-6-phenoxy-2,3-dihydrothieno[3,2-c]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23NO2S/c1-2-29-24-13-7-6-9-19(24)15-16-23-21-17-18-31-27(21)22-12-8-14-25(26(22)28-23)30-20-10-4-3-5-11-20/h3-16H,2,17-18H2,1H3/b16-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRKDWMZVXWREGJ-FOCLMDBBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C=CC2=NC3=C(C=CC=C3OC4=CC=CC=C4)C5=C2CCS5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC=C1/C=C/C2=NC3=C(C=CC=C3OC4=CC=CC=C4)C5=C2CCS5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(E)-2-(2-ethoxyphenyl)ethenyl]-6-phenoxy-2,3-dihydrothieno[3,2-c]quinoline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-ethylphenyl)-2-(8-fluoro-3-(4-methoxybenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2473751.png)
![4-Chloro-N-[7-methyl-2-(thiophen-2-YL)imidazo[1,2-A]pyridin-3-YL]-3-nitrobenzamide](/img/structure/B2473755.png)
![4-{[(5Z)-5-(4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]methyl}benzoic acid](/img/structure/B2473757.png)


![8-((2,5-Difluorophenyl)sulfonyl)-4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2473764.png)
![3-[3-[Methyl-[4-(trifluoromethyl)pyrimidin-2-yl]amino]azetidin-1-yl]pyrazine-2-carbonitrile](/img/structure/B2473765.png)
![1-methyl-6-oxo-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2473766.png)
![N-(sec-butyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B2473768.png)


![2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-methoxyphenyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2473771.png)

